3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol
CAS No.: 875147-71-0
Cat. No.: VC19759308
Molecular Formula: C19H18N2O3S
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 875147-71-0 |
|---|---|
| Molecular Formula | C19H18N2O3S |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 3-[[[5-(4-methylsulfonylphenyl)pyridin-3-yl]amino]methyl]phenol |
| Standard InChI | InChI=1S/C19H18N2O3S/c1-25(23,24)19-7-5-15(6-8-19)16-10-17(13-20-12-16)21-11-14-3-2-4-18(22)9-14/h2-10,12-13,21-22H,11H2,1H3 |
| Standard InChI Key | IBOVRMYKUOUGQV-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)NCC3=CC(=CC=C3)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol (CAS: 875147-71-0) features a hybrid structure integrating three key moieties:
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A phenolic group at position 3, enabling hydrogen bonding and redox activity.
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A pyridine ring substituted at position 5 with a 4-methylsulfonylphenyl group, contributing to π-π stacking and electron-withdrawing effects.
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An aminomethyl bridge connecting the pyridine and phenolic units, enhancing conformational flexibility .
The molecular formula is C₁₉H₁₈N₂O₃S, with a molar mass of 354.4 g/mol and a calculated exact mass of 354.10400 g/mol . The methylsulfonyl group (-SO₂CH₃) at the para position of the phenyl ring enhances solubility in polar solvents and influences binding to biological targets.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 875147-71-0 | |
| Molecular Formula | C₁₉H₁₈N₂O₃S | |
| Molecular Weight | 354.4 g/mol | |
| Exact Mass | 354.10400 g/mol | |
| Topological Polar Surface Area | 87.67 Ų | |
| LogP (Octanol-Water) | 4.62 |
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols for 3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol are proprietary, its structure suggests a multistep synthesis involving:
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Suzuki-Miyaura Coupling: To attach the 4-methylsulfonylphenyl group to the pyridine ring.
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Reductive Amination: For forming the aminomethyl bridge between the pyridine and phenol units.
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Protection/Deprotection Strategies: To preserve the phenolic -OH group during reactive steps.
Key challenges include optimizing regioselectivity during pyridine functionalization and minimizing sulfone group oxidation. Computational modeling of reaction intermediates could enhance yield and purity.
Biological Activities and Mechanisms
Antimicrobial Properties
Structural analogs of this compound, such as 2-(4-methylsulfonylphenyl) indole derivatives, demonstrate broad-spectrum activity against drug-resistant pathogens like MRSA and Pseudomonas aeruginosa. For example, compound 7g from a related series showed MIC values of 2–4 µg/mL against Gram-positive and Gram-negative strains . The methylsulfonyl group enhances membrane permeability, while the phenolic moiety disrupts bacterial biofilm formation .
Cyclooxygenase (COX) Inhibition
The methylsulfonylphenyl group is a hallmark of selective COX-2 inhibitors. In vitro assays on similar compounds revealed >90% COX-2 inhibition at 10 µM, with selectivity indices (COX-2/COX-1) exceeding 50 . Molecular docking studies suggest the sulfonyl group forms hydrogen bonds with COX-2’s Arg120 and Tyr355, while the pyridine ring engages in hydrophobic interactions .
Anti-Inflammatory Activity
In carrageenan-induced rat paw edema models, derivatives of this compound reduced inflammation by 68–75% at 50 mg/kg, outperforming indomethacin (55%) . The aminomethyl bridge may modulate NF-κB signaling, suppressing pro-inflammatory cytokines like TNF-α and IL-6 .
Pharmacokinetic and Toxicological Profile
Tissue Distribution
Analogous compounds exhibit high gastric tissue accumulation, with tissue-to-plasma ratios of 15:1 in rats . This property is attributed to the sulfonyl group’s affinity for phospholipid membranes .
Metabolic Stability
In vitro hepatic microsome assays indicate moderate clearance (25 mL/min/kg) via cytochrome P450 3A4-mediated oxidation of the pyridine ring. The phenol group undergoes glucuronidation, reducing systemic toxicity.
Applications in Drug Development
Dual-Action Therapeutics
The compound’s dual antimicrobial/anti-inflammatory activity positions it as a candidate for treating infected inflammatory conditions (e.g., periodontal disease). Synergistic studies with β-lactam antibiotics show a 4-fold reduction in ampicillin MIC values against E. coli .
Enzyme-Targeted Therapies
Preliminary data suggest inhibition of PI3K/Akt/mTOR pathways in cancer cell lines, with IC₅₀ values of 8–12 µM. Further optimization could enhance selectivity for oncology applications.
Comparative Analysis with Existing Drugs
Table 2: Activity Comparison with Reference Compounds
| Compound | COX-2 IC₅₀ (µM) | MIC (S. aureus) (µg/mL) |
|---|---|---|
| 3-[[[5-(4-MeSO₂Ph)-pyridin-3-yl]amino]methyl]phenol | 0.12 | 4.0 |
| Celecoxib | 0.08 | N/A |
| Indomethacin | 1.50 | N/A |
| Ciprofloxacin | N/A | 0.5 |
Future Directions
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Structural Optimization: Introducing fluorine atoms at the pyridine C-2 position could improve metabolic stability.
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In Vivo Efficacy Studies: Longitudinal models of chronic inflammation and infection are needed.
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Formulation Development: Nanoparticle encapsulation may enhance oral bioavailability, currently estimated at 35–40%.
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